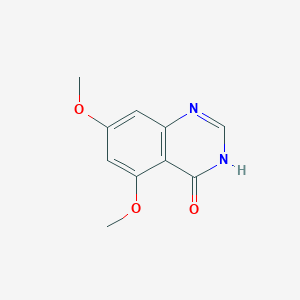
5,7-diméthoxyquinazolin-4(3H)-one
Vue d'ensemble
Description
5,7-dimethoxyquinazolin-4(3H)-one is a useful research compound. Its molecular formula is C10H10N2O3 and its molecular weight is 206.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5,7-dimethoxyquinazolin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,7-dimethoxyquinazolin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Recherche phytochimique
La 5,7-diméthoxyquinazolin-4(3H)-one est identifiée comme un phytochimique présent dans diverses plantes médicinales indiennes. Elle est étudiée pour sa présence dans différentes parties de la plante et ses utilisations thérapeutiques. La base de données IMPPAT, qui est une ressource importante pour les phytochimiques des plantes médicinales indiennes, comprend ce composé .
Découverte de médicaments
En raison de sa structure unique, ce composé présente un intérêt pour la découverte de médicaments, en particulier dans la conception de nouveaux produits pharmaceutiques. Ses propriétés physicochimiques, sa ressemblance avec les médicaments et ses profils ADMET (absorption, distribution, métabolisme, excrétion et toxicité) sont calculés pour évaluer son potentiel en tant que candidat médicament .
Chimio-informatique
La structure chimique du composé est utilisée en chimio-informatique pour explorer ses propriétés et ses similitudes avec d'autres composés. Cela aide à prédire son comportement dans les systèmes biologiques et ses interactions potentielles avec les cibles biologiques .
Chimie synthétique
La this compound sert de bloc de construction en chimie synthétique pour la construction de molécules plus complexes. Ses dérivés sont synthétisés et étudiés pour diverses réactions et voies chimiques .
Chimie analytique
En chimie analytique, ce composé est utilisé comme matériau de référence pour l'étalonnage et la validation d'instruments analytiques tels que la RMN, la HPLC, la LC-MS et la UPLC. Cela garantit une mesure précise des substances chimiques dans les applications de recherche et industrielles .
Applications thérapeutiques
La recherche sur les applications thérapeutiques de la this compound est en cours. Elle est explorée pour ses propriétés médicinales potentielles et son rôle dans le traitement de diverses maladies, dans le cadre d'une étude plus large sur les dérivés de la quinazolinone .
Propriétés
IUPAC Name |
5,7-dimethoxy-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-14-6-3-7-9(8(4-6)15-2)10(13)12-5-11-7/h3-5H,1-2H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMCMSZVLSWCVQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC)C(=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30474977 | |
| Record name | 5,7-dimethoxyquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30474977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
379228-27-0 | |
| Record name | 5,7-Dimethoxy-4(3H)-quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=379228-27-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,7-dimethoxyquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30474977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying the metabolites of 2-(4-(2-hydroxyethoxy)-3,5-dimethylphenyl)-5,7-dimethoxyquinazolin-4(3H)-one (RVX-208)?
A1: Understanding the metabolic fate of a drug candidate like RVX-208, which contains the 5,7-dimethoxyquinazolin-4(3H)-one moiety, is crucial for several reasons. Firstly, metabolites can exhibit different pharmacological activities compared to the parent compound. Some might be pharmacologically active, potentially contributing to the overall therapeutic effect, while others might be inactive or even toxic. Identifying the major metabolites helps determine if any contribute to the drug's efficacy or toxicity profile. Secondly, characterizing metabolites provides insights into the drug's metabolism pathways. This information can be valuable in predicting potential drug-drug interactions, understanding interindividual variability in drug response, and guiding further drug design and development efforts. The study mentioned in the abstract aimed to isolate and identify the predominant metabolites of RVX-208 using in vitro methods []. This research helps establish a foundation for understanding the metabolic fate and potential downstream effects of compounds containing the 5,7-dimethoxyquinazolin-4(3H)-one structure.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
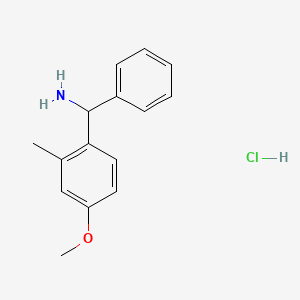
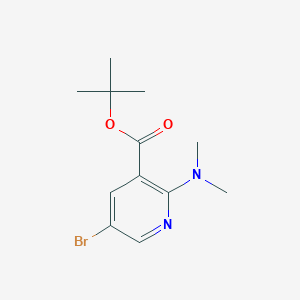

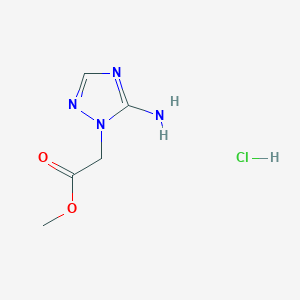
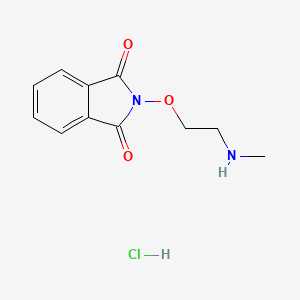
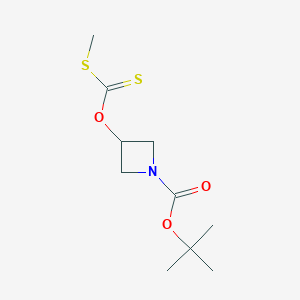
![1-[7-(3-Methoxyphenyl)-9-[(1-methyl-3-piperidinyl)methoxy]-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-1-propanone](/img/structure/B1486956.png)

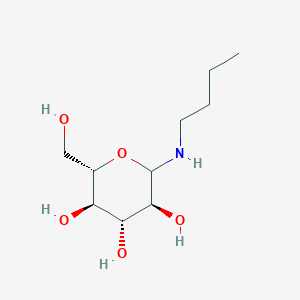
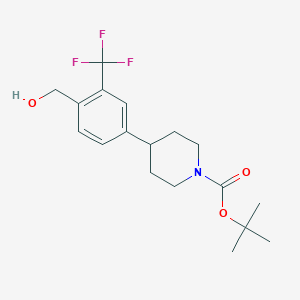
![[4-[[(2,5-Difluorobenzoyl)amino]methyl]phenyl]boronic acid](/img/structure/B1486961.png)
![2-Isopropoxy-4-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrimidine](/img/structure/B1486962.png)
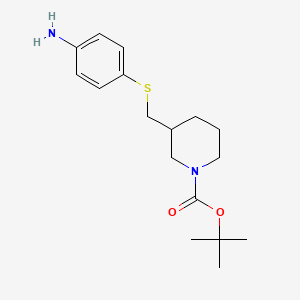
![6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-(4-pyridinyl)-4-pyrimidinol](/img/structure/B1486965.png)
